![molecular formula C14H16FNO B2971721 6-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole CAS No. 1707369-73-0](/img/structure/B2971721.png)
6-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it a valuable tool in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification Techniques
Research on 6-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole and related compounds has explored various synthetic routes and chemical transformations, revealing their potential in medicinal chemistry and material science.
- The silicon-directed oxa-Pictet-Spengler cyclization technique has been used to synthesize tetrahydro-pyrano[3,4-b]indoles, showcasing the method's utility in constructing complex fluorinated indole derivatives efficiently (Xuqing Zhang et al., 2005).
- Another study demonstrated the synthesis of 3-amino-4-fluoropyrazoles, indicating the significance of fluorinated pyrazoles as building blocks in medicinal chemistry, underscoring the adaptability of fluorinated indoles in synthetic chemistry (Riccardo Surmont et al., 2011).
Anticancer Applications
Fluorinated indoles have shown promise in anticancer research, highlighting the importance of these compounds in developing novel therapeutic agents.
- The study on the synthesis of novel 7-hydroxy-8-methyl-coumarins with indole moieties, such as 6-(6-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, identified compounds with significant antimitotic activity. This research underscores the potential of fluorinated indoles in cancer therapy (Olexandr Galayev et al., 2015).
Functional Materials Development
Research into the properties and applications of fluorinated indoles extends beyond pharmaceuticals into materials science, indicating their versatility.
- The development of fluorine-containing ligands and their assessment for affinity towards volatile organic compounds illustrates the role of fluorinated indoles in creating functional materials with specific chemical interactions. This research can lead to advancements in sensing technologies and material science (A. Pedrini et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 6-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole is the kappa opioid receptor (KOR) . KOR is a type of opioid receptor in the brain that plays a key role in the regulation of pain, mood, and consciousness .
Mode of Action
This compound acts as a potent and selective KOR antagonist . It binds to the KOR with high affinity, blocking the receptor’s interaction with its natural ligands . This prevents the activation of the receptor and inhibits the downstream effects of KOR activation .
Biochemical Pathways
It is known that kor antagonists can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
This compound has been reported to have favorable in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic profiles
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with KOR antagonism . .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of 6-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole are not fully understood due to limited research. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The cellular effects of this compound are currently unknown due to limited studies. Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
6-fluoro-3-(oxan-4-ylmethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-12-1-2-13-11(9-16-14(13)8-12)7-10-3-5-17-6-4-10/h1-2,8-10,16H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVCWTVIFZYECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2=CNC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2971640.png)
![3-benzyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971643.png)
![2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2971644.png)
![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2971645.png)
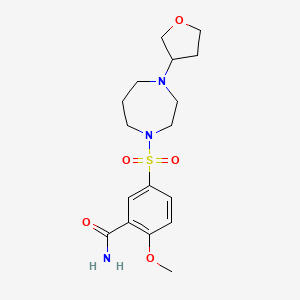
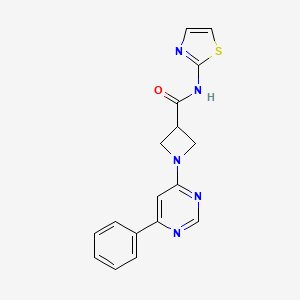
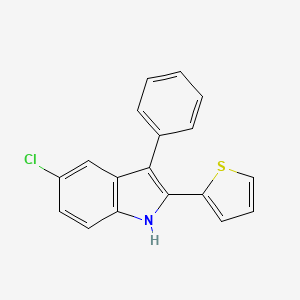
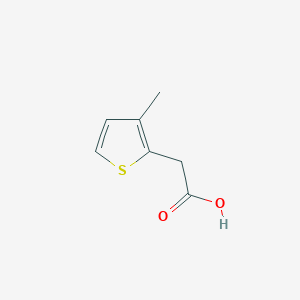
![N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2971656.png)
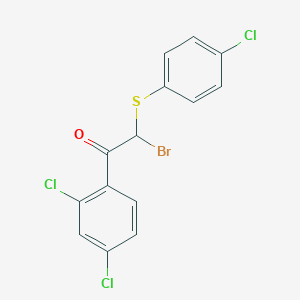
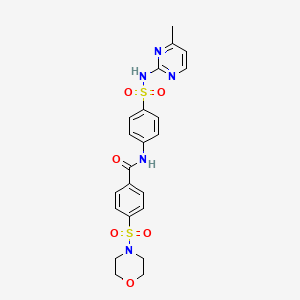
![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate](/img/structure/B2971660.png)
![N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2971661.png)
![2-[1-(2-Methylpropanoyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2971662.png)